molecular formula C13H15N3O4 B1407794 ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate CAS No. 1706435-77-9

ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate

Cat. No.: B1407794
CAS No.: 1706435-77-9
M. Wt: 277.28 g/mol
InChI Key: VCLGBZRBDSFXIS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number (1706435-77-9)

Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate is systematically named according to IUPAC rules as follows:

  • The parent structure is 1H-indole , a bicyclic heteroaromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • Substituents are enumerated based on their positions: a methoxy group (-OCH₃) at position 5 and a carbonylhydrazinecarboxylate group at position 2.
  • The hydrazinecarboxylate moiety is further modified with an ethyl ester (-COOCH₂CH₃).

The resulting IUPAC name is ethyl N'-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate . The compound is registered under the CAS number 1706435-77-9 , which is consistently referenced across multiple chemical databases and commercial catalogs.

Molecular Formula (C₁₃H₁₅N₃O₄) and Structural Isomerism

The molecular formula C₁₃H₁₅N₃O₄ corresponds to a molecular weight of 277.28 g/mol , as confirmed by high-resolution mass spectrometry. Key structural features include:

  • A 1H-indole core with a methoxy substitution at position 5.
  • A hydrazinecarboxylate group at position 2, comprising a carbonyl (C=O) and an ethyl ester.

Structural Isomerism

Potential isomerism arises from:

  • Positional isomerism : Variations in the placement of the methoxy or hydrazinecarboxylate groups on the indole ring (e.g., 4-methoxy or 6-methoxy analogs).
  • Tautomerism : The hydrazinecarboxylate group may exhibit tautomeric equilibria between keto and enol forms, though the keto form is stabilized by conjugation with the indole aromatic system.
  • Stereoisomerism : While the molecule lacks chiral centers, conformational isomerism is possible due to rotation around the C–N bond in the hydrazinecarboxylate moiety.

Crystallographic Data and Conformational Analysis

Crystallographic Data

As of current literature, no single-crystal X-ray diffraction data for this compound has been published. However, related indole derivatives exhibit characteristic packing patterns:

  • Indole rings typically adopt near-planar conformations due to π-π stacking interactions.
  • Hydrazinecarboxylate groups may participate in hydrogen bonding, as observed in analogs like ethyl 1H-indole-2-carboxylate, which forms dimers via N–H⋯O interactions.

Conformational Analysis

Computational studies of similar structures suggest:

  • The indole ring remains planar, with minimal distortion from substituents.
  • The ethyl ester group adopts a staggered conformation to minimize steric hindrance.
  • The hydrazinecarboxylate moiety may exhibit restricted rotation due to partial double-bond character in the C–N bond, favoring a trans configuration relative to the carbonyl group.
Table 1: Key Structural and Physicochemical Properties
Property Value or Description Source References
CAS Registry Number 1706435-77-9
Molecular Formula C₁₃H₁₅N₃O₄
Molecular Weight 277.28 g/mol
IUPAC Name Ethyl N'-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate
Hydrogen Bond Donors 3 (NH groups)
Hydrogen Bond Acceptors 6 (carbonyl and ether oxygens)

Properties

IUPAC Name

ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(18)16-15-12(17)11-7-8-6-9(19-2)4-5-10(8)14-11/h4-7,14H,3H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLGBZRBDSFXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)C1=CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

  • Starting Materials : Indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, and hydrazinecarboxylic acids.
  • Solvents : Commonly used solvents include dichloromethane or ethanol.
  • Catalysts/Bases : Potassium carbonate is often used as a base in acylation reactions.
  • Purification : Column chromatography is typically employed for purification.

Detailed Synthesis Steps

  • Preparation of Indole Derivative : The indole derivative, such as 5-methoxy-1H-indole-2-carboxylic acid, is prepared or obtained.

  • Activation of Carboxylic Acid : The carboxylic acid group of the indole derivative is activated, often through conversion into an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Reaction with Hydrazinecarboxylic Acid : The activated indole derivative reacts with ethyl hydrazinecarboxylate in the presence of a base like potassium carbonate. The reaction mixture is typically stirred at room temperature or heated under reflux in a solvent like dichloromethane or ethanol.

  • Purification : The crude product is purified using column chromatography, often with a gradient of ethyl acetate in hexane.

Reaction Conditions

Step Conditions Description
Activation SOCl₂, 0°C Activation of carboxylic acid to acyl chloride.
Coupling Reaction K₂CO₃, EtOH or CH₂Cl₂, rt or reflux Reaction of activated indole with ethyl hydrazinecarboxylate.
Purification Column chromatography, EtOAc/hexane gradient Purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate involves several steps, typically starting from ethyl indole derivatives. The compound can be synthesized through the reaction of ethyl indole-2-carboxylate with hydrazine derivatives under appropriate conditions. The structural characterization is commonly performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compound .

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
1Ethyl indole-2-carboxylate + HydrazineFormation of hydrazone
2Cyclization under acidic conditionsThis compound

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For example, compounds synthesized from this framework have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds suggest a promising profile for further development in antimicrobial therapies .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus7.8
Compound BE. coli31.25
Compound CC. albicans62.5

Cancer Research

The structural motifs present in this compound suggest potential applications in cancer treatment. Indole derivatives are known for their ability to interact with various biological targets involved in cancer progression, including enzyme inhibition and modulation of signaling pathways. Preliminary studies indicate that certain derivatives may induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of indole-based compounds, including those derived from this compound. These compounds may exhibit protective effects against neurodegenerative disorders by modulating oxidative stress and inflammation pathways. Experimental models have shown promise in reducing neuronal cell death under stress conditions .

Case Studies

Several studies have documented the efficacy of this compound derivatives in various applications:

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, a series of synthesized compounds were tested against multiple pathogens, demonstrating significant antimicrobial activity with some compounds outperforming traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

A research group investigated the effects of indole derivatives on breast cancer cell lines, revealing that certain compounds induced significant apoptosis through caspase activation pathways, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell growth or antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Key structural analogues include hydrazinecarboxylates and indole derivatives with varying substituents. A comparison of their physical properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate C₁₃H₁₅N₃O₄ 277.28 Not reported 5-methoxyindole, hydrazinecarboxylate
N-{4-Bromo-2-[{2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinyl}(oxo)acetyl]phenyl}acetamide (5f) C₂₀H₁₈BrN₅O₅ 488.31 248–250 Bromophenyl, acetyl group
N-{4-Chloro-2-[{2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinyl}(oxo)acetyl]phenyl}acetamide (5g) C₂₀H₁₈ClN₅O₅ 443.85 255–257 Chlorophenyl, acetyl group
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate C₁₆H₁₆N₄O₂S 328.40 Not reported Thiazole ring, indole-3-yl
Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate C₁₄H₁₅NO₅ 277.28 Not reported Dimethoxy, methyl, formyl groups

Key Observations:

  • Substituents on the phenyl or indole rings significantly impact melting points. For example, bromo- and chlorophenyl derivatives (5f, 5g) exhibit higher melting points (~250°C) compared to simpler hydrazinecarboxylates .
  • Methoxy and methyl groups (e.g., in ) result in similar molecular weights to the target compound but alter electronic properties.

Reactivity and Stability

  • Catalytic Activity: Ethyl 2-arylhydrazinecarboxylates, such as ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (1a) and ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (1j), demonstrate high thermal stability under ambient conditions, unlike traditional Mitsunobu reagents (e.g., DEAD, DIAD), which decompose exothermically above 210°C .
  • Reaction Kinetics: Substituents influence reaction rates. For example, ethyl 2-(3,4-dichlorophenyl)azocarboxylate (2a) reacts 13.7× faster than the phenyl analogue (2d) due to inductive effects stabilizing radical intermediates . The 5-methoxy group in the target compound might slow oxidation rates compared to chloro-substituted derivatives.

Biological Activity

Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate is a significant compound in medicinal chemistry, primarily due to its indole core and hydrazinecarboxylate functionality. This structure suggests a diverse range of biological activities, making it a subject of extensive research.

Structural Characteristics

The compound features an indole ring system, which is prevalent in many natural products and pharmaceuticals. Its molecular formula is C13H14N4O3, with a molecular weight of approximately 278.28 g/mol. The presence of both the indole and hydrazine moieties enhances its potential for various biological interactions.

The synthesis of this compound typically involves the reaction of 5-methoxyindole with ethyl hydrazinecarboxylate under specific conditions, often utilizing solvents like dichloromethane or ethanol and catalysts such as potassium carbonate. The purification process usually employs column chromatography to isolate the final product.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by modulating cell signaling pathways related to survival and proliferation .

Case Study:
In vitro assays demonstrated that this compound could significantly inhibit the growth of human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901), showcasing its potential as an anticancer agent .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its activity against several bacterial strains. Preliminary results indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli256 µg/mL
Pseudomonas aeruginosa512 µg/mL

Antioxidant Effects

The compound has also been reported to enhance the expression of antioxidant enzymes, thereby improving cellular resistance to oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role in disease progression .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Receptor Binding: The compound can bind to multiple receptors, influencing signal transduction pathways related to apoptosis and cell survival.
  • Enzyme Interaction: It interacts with enzymes such as hydrolases and oxidoreductases, facilitating metabolic processes crucial for its biological effects .
  • Gene Expression Modulation: By altering gene expression profiles, the compound can affect cellular metabolism and function, leading to enhanced antioxidant defenses and reduced cellular damage.

Q & A

What synthetic methodologies are recommended for preparing ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate?

A common approach involves coupling indole-derived carboxylic acids with hydrazinecarboxylate esters. For example, 1H-indole-2-carboxylic acid derivatives can be converted to hydrazides via refluxing with hydrazine in ethanol, followed by condensation with carbonyl compounds (e.g., aldehydes) to form hydrazinecarboxylates . Multi-step synthesis may require chromatographic purification (e.g., silica gel with ethyl acetate/hexanes) and crystallization from solvents like DMF/acetic acid .

How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for confirming molecular geometry . Complementary techniques include 1H NMR^1 \text{H NMR} (e.g., monitoring carbonyl proton shifts at δ 10.92 ppm) and IR spectroscopy for hydrazide N–H stretches (~3300 cm1^{-1}) . Thermal stability can be assessed via TG-DTA to identify decomposition/evaporation thresholds .

What role does this compound play in catalytic Mitsunobu reactions?

Ethyl 2-arylhydrazinecarboxylates act as recyclable azo reagents in catalytic Mitsunobu reactions. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (1a) facilitates stereochemical inversion of secondary alcohols with carboxylic acids, while ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (1j) is optimal for nucleophiles like phenols . The hydrazine form is regenerated via iron phthalocyanine-catalyzed aerobic oxidation, enabling catalytic cycles .

How does thermal stability impact experimental design with this compound?

Unlike traditional azodicarboxylates (e.g., DEAD), hydrazinecarboxylates like 1a and 1j exhibit no exothermic decomposition peaks in TG-DTA, making them stable under ambient conditions. However, endothermic weight loss at ~250°C suggests evaporation, necessitating storage below 200°C. Stability in solution (e.g., benzene-d6_6 at 200°C) was confirmed via 1H NMR^1 \text{H NMR}, supporting safe handling in refluxing solvents .

How do substituents on the aryl group influence reactivity in Mitsunobu reactions?

Electron-withdrawing groups (e.g., 3,4-dichloro or 4-cyano) enhance electrophilicity of the azo intermediate. Hammett studies (ρ = +2.71) correlate aryl electronic effects with triphenylphosphine addition rates. For instance, 2a reacts 13.7× faster than unsubstituted analogs due to inductive stabilization of radical intermediates during oxidation . Substituents also dictate nucleophile compatibility: 1a prefers carboxylic acids, while 1j excels with phenols/phthalimides .

What kinetic insights guide optimization of Mitsunobu reactions with this compound?

Pseudo-first-order kinetics (kobsk_{\text{obs}}) for azo reagent consumption can be monitored via UV-Vis (λ = 419–450 nm). For 1a, kobs=8.5×102min1k_{\text{obs}} = 8.5 \times 10^{-2} \, \text{min}^{-1}, while 1j shows 3.2×101min13.2 \times 10^{-1} \, \text{min}^{-1}, reflecting higher electrophilicity. Aerobic oxidation of hydrazine forms follows zero-order kinetics, with 1a oxidizing faster (2 h vs. 4 h for phenyl analogs) due to radical stabilization by chlorine substituents .

How should researchers address contradictions in substrate scope optimization?

Conflicting results (e.g., poor yields with 4-nitrophenyl derivatives) may arise from unintended decomposition. 1H NMR^1 \text{H NMR} monitoring of reaction mixtures is advised to detect byproducts. For example, 1k (4-nitrophenyl) decomposes in the presence of triphenylphosphine, necessitating substituent tuning (e.g., 1a or 1j) based on nucleophile type .

How does this compound compare to traditional Mitsunobu reagents?

Traditional reagents (e.g., DEAD) require stoichiometric use and pose explosion risks due to exothermic decomposition. In contrast, hydrazinecarboxylates are thermally stable, recyclable, and catalytic. Their reactivity matches DEAD in alcohol inversion (e.g., 87% yield with 1j and phenol) but avoids hazardous byproducts (e.g., phosphine oxides) .

What analytical methods are recommended for monitoring reaction progress?

  • UV-Vis spectroscopy : Track azo intermediate consumption at 419–450 nm .
  • 1H NMR^1 \text{H NMR} : Monitor hydrazine-to-azo conversion (e.g., δ 7–8 ppm aryl shifts) .
  • HPLC : Resolve enantiomers post-stereochemical inversion using chiral columns .

How can substituent effects be systematically studied for new derivatives?

Use Hammett linear free-energy relationships (LFERs) with para-substituted aryl groups. Synthesize derivatives via condensation of 5-methoxyindole-2-carbohydrazide with substituted benzaldehydes, then assess Mitsunobu efficiency with model substrates (e.g., (S)-ethyl lactate). Compare kobsk_{\text{obs}} values and inversion ratios to establish structure-activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate
Reactant of Route 2
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ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate

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